![molecular formula C16H15F3N2O2S B2925252 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide CAS No. 1396882-87-3](/img/structure/B2925252.png)
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide, commonly referred to as MTA, is a novel nicotinamide derivative that has garnered significant attention in the scientific community for its potential therapeutic applications. MTA is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Corrosion Inhibition and Material Science
Research on nicotinamide derivatives, such as the study by Chakravarthy, Mohana, and Pradeep Kumar (2014), has explored their effectiveness as corrosion inhibitors for metals in acidic environments. This study indicates that certain nicotinamide derivatives can significantly reduce corrosion rates, potentially extending the lifespan of metal components in industrial systems. The inhibitors work by forming protective layers on the metal surface, demonstrating a practical application in materials science and engineering (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Drug Metabolism and Pharmaceutical Applications
Nicotinamide and its derivatives have been extensively studied for their effects on drug metabolism. For instance, Sasame and Gillette (1970) investigated how nicotinamide alters the apparent mechanism of drug metabolism inhibition by liver microsomes. This research provides foundational knowledge for developing drugs with optimized pharmacokinetic profiles, highlighting nicotinamide derivatives' role in influencing drug metabolism and potential therapeutic applications (Sasame & Gillette, 1970).
Biochemical and Molecular Biology Research
Nicotinamide and its analogs have been used as tools in biochemical research to study enzyme mechanisms and metabolic pathways. For example, Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide (NAD), which has been instrumental in studying enzymatic reactions and metabolic processes. This research exemplifies how modifications to the nicotinamide structure can yield valuable probes for biochemical investigations, shedding light on complex biological systems (Barrio, Secrist, & Leonard, 1972).
Antimicrobial and Antineoplastic Activities
Further research into nicotinamide derivatives has explored their potential antimicrobial and antineoplastic activities. Studies like those conducted by Ross (1967) have prepared and tested various nicotinamide derivatives against cancer cells and microbial infections, demonstrating some compounds' therapeutic potential. This research area is particularly promising for developing new treatments for cancer and infectious diseases, leveraging the chemical versatility of nicotinamide derivatives (Ross, 1967).
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-24-15-12(3-2-8-20-15)14(23)21-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLLQJLAXNANMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.